molecular formula C9H4F6O2 B1199570 2,5-Bis(trifluoromethyl)benzoic acid CAS No. 42580-42-7

2,5-Bis(trifluoromethyl)benzoic acid

Cat. No. B1199570
CAS RN: 42580-42-7
M. Wt: 258.12 g/mol
InChI Key: PINBPLCVZSKLTF-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzoic acid is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a benzoic acid core. This structure contributes to its unique physical and chemical properties, making it of interest for various chemical and material science studies.

Synthesis Analysis

The synthesis of compounds related to 2,5-Bis(trifluoromethyl)benzoic acid often involves halogenated intermediates and can incorporate techniques like aromatic nucleophilic substitution. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, indicating the complex synthetic routes possible for fluorinated aromatic compounds (Sasaki et al., 1999).

Molecular Structure Analysis

The molecular structure of such compounds, particularly those with multiple fluorine atoms, can be quite complex. Studies have demonstrated structures through various spectroscopic methods, including FT-IR, FT-Raman, and NMR, to understand the electronic configuration and molecular geometry (Santhy et al., 2019).

Scientific Research Applications

  • Chemical Synthesis : It serves as a precursor in the synthesis of various chemical compounds. For example, Dmowski and Piasecka-Maciejewska (1998) demonstrated its use in the regioselective metalation and carboxylation of 1,3-bis(trifluoromethyl)benzene to produce 2,6-bis(trifluoromethyl)benzoic acid, highlighting its utility in creating specialized chemical structures (Dmowski & Piasecka-Maciejewska, 1998).

  • Material Science : This compound finds applications in the development of novel materials. For instance, Tan et al. (2013) synthesized tetranuclear 3d–4f complexes using 3,5-bis(trifluoromethyl)benzoic acid, contributing to advancements in material science (Tan, Che, & Zheng, 2013).

  • Pharmaceutical Research : It has implications in pharmaceutical research. Swain et al. (1997) identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite in their study on 3,5-bis(trifluoromethyl)benzyl ethers, indicating its relevance in drug metabolism and development (Swain et al., 1997).

  • Polymer Science : This acid is used in the synthesis of polymers. Mayershofer, Nuyken, and Buchmeiser (2006) discussed its application in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, showcasing its utility in creating complex polymeric structures (Mayershofer, Nuyken, & Buchmeiser, 2006).

  • Supramolecular Chemistry : It is pivotal in the construction of supramolecular architectures. Kihara, Kato, Uryu, and Fréchet (1996) utilized similar compounds to build supramolecular liquid-crystalline networks, highlighting its potential in this innovative area of chemistry (Kihara, Kato, Uryu, & Fréchet, 1996).

  • Catalysis : It acts as a catalyst in various chemical reactions. Brink, Vis, Arends, and Sheldon (2001) explored its use in catalytic activity in Baeyer-Villiger reactions with aqueous hydrogen peroxide (Brink, Vis, Arends, & Sheldon, 2001).

Safety And Hazards

When handling 2,5-Bis(trifluoromethyl)benzoic acid, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation . Avoid dust formation .

properties

IUPAC Name

2,5-bis(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINBPLCVZSKLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352951
Record name 2,5-Bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)benzoic acid

CAS RN

42580-42-7
Record name 2,5-Bis(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42580-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Schlosser, C Heiss, F Leroux - 2006 - Wiley Online Library
Triethyl[(2‐trifluoromethyl)phenyl]silane reacts with the superbasic LIC‐KOR mixture of butyllithium and potassium tert‐butoxide exclusively at the 4‐position (“meta‐metalation”) and not …
M Schlosser, F Mongin, J Porwisiak… - … A European Journal, 1998 - Wiley Online Library
To what extent do trifluoromethyl groups stabilize electron excess? An unequivocal answer was deduced from gas‐phase equilibration between two acid/base couples, one of them …
AH Hamad, YC Bae, XQ Liu, CK Ober… - Advances in Resist …, 2002 - spiedigitallibrary.org
Fluorinated dissolution inhibitors (DIs) for 157 nm lithography were designed and synthesized as part of an ongoing study on the structure/property relationships of photoresist additives. …
Number of citations: 1 www.spiedigitallibrary.org
K Amano, PSC Leung, R Rieger, C Quan… - The Journal of …, 2005 - journals.aai.org
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 218 journals.aai.org
D Knutson, JJ Kolano, RN Deleo, AM Teller… - 1961 - apps.dtic.mil
The two principal objective of this research are to determine the effect of fluorine and fluorine content on the thermal and oxidative stability of polyester laminating resins and to …
Number of citations: 3 apps.dtic.mil
M Zeniya, E Matsuura, RL Coppel, M Eric… - J …, 2005 - talkingaboutthescience.com
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 7 talkingaboutthescience.com
AH Hamad - 2004 - search.proquest.com
In this thesis, the design, synthesis, and evaluation of low molar mass materials for use in microelectronic photoresist applications will be described. For a photoresist to function, precise …
Number of citations: 2 search.proquest.com

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